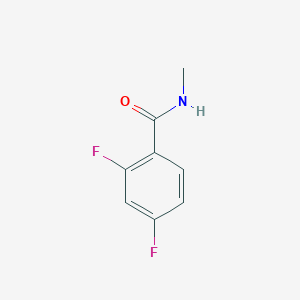

2,4-difluoro-N-methylbenzamide

概要

説明

2,4-Difluoro-N-methylbenzamide is an organic compound with the chemical formula C9H8F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions, and the amide nitrogen is methylated. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

2,4-Difluoro-N-methylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoroaniline with N-methylformamide. The process typically includes the following steps:

Formation of N-methyl-N-formylbenzamide: Benzoyl chloride reacts with N-methylformamide to generate N-methyl-N-formylbenzamide.

Nucleophilic Substitution: The intermediate product from the first step undergoes a nucleophilic substitution reaction with 2,4-difluoroaniline in the presence of methanol, resulting in the formation of this compound.

Industrial Production Methods

For industrial production, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

化学反応の分析

Types of Reactions

2,4-Difluoro-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides .

科学的研究の応用

2,4-Difluoro-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and antitumor drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2,4-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular processes .

類似化合物との比較

Similar Compounds

2,4-Difluorobenzamide: Similar structure but lacks the methyl group on the amide nitrogen.

2,4-Difluoro-N-methoxybenzamide: Similar structure but has a methoxy group instead of a methyl group on the amide nitrogen.

2,4-Difluoro-N-ethylbenzamide: Similar structure but has an ethyl group instead of a methyl group on the amide nitrogen.

Uniqueness

2,4-Difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and a methyl group on the amide nitrogen. This combination can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

生物活性

2,4-Difluoro-N-methylbenzamide is a synthetic organic compound characterized by the presence of two fluorine atoms at the 2 and 4 positions of a benzamide structure. This unique molecular configuration influences its chemical properties and biological activities. Recent studies have explored its potential in various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C8H8F2N

- Molecular Weight : Approximately 201.19 g/mol

- Structure : The compound features a benzamide backbone with difluoro substituents, enhancing its stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Investigations into its effects on cancer cells indicate that it may inhibit cell proliferation and induce apoptosis, suggesting a mechanism for potential cancer therapies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The difluoro groups enhance binding affinity to proteins involved in various signaling pathways. This modulation can lead to altered cellular responses, including:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to reduced growth rates in cancer cells.

- Induction of Apoptosis : By triggering programmed cell death pathways, it may help in eliminating malignant cells.

Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its efficacy against various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.

Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of this compound:

- Microbial Strains Tested : Escherichia coli and Staphylococcus aureus.

- Results : The compound showed moderate antimicrobial activity with MIC values below 10 µg/mL.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-2,4-difluorobenzamide | One amino group | Moderate anticancer activity |

| 4-amino-2-fluoro-N-methylbenzamide | One fluorine atom | Weaker binding affinity |

| 5-amino-N-cyclopropyl-4-fluoro-2-methylbenzamide | Cyclopropyl group | Enhanced binding due to ring strain |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its dual fluorination which may enhance its stability and interaction with biological targets.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Key areas of focus include:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in clinical settings for both antimicrobial and anticancer treatments.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure influence biological activity.

特性

IUPAC Name |

2,4-difluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBLEAGPKPYTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。